molecular formula C38H70O4 B3431377 18:1 Ethylene Glycol CAS No. 9005-07-6

18:1 Ethylene Glycol

Cat. No.: B3431377
CAS No.: 9005-07-6
M. Wt: 591.0 g/mol
InChI Key: NKSOSPOXQKNIKJ-UHFFFAOYSA-N
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Description

18:1 Ethylene Glycol, also known as ethane-1,2-diol, is a colorless, odorless, and sweet-tasting liquid. It is the simplest member of the glycol family of organic compounds, characterized by having two hydroxyl groups on adjacent carbon atoms. This compound is widely used in various industrial applications, including as an antifreeze in automotive engines and as a precursor in the production of polyester fibers and resins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylene glycol is primarily produced from ethylene via the intermediate ethylene oxide. The ethylene oxide reacts with water to produce ethylene glycol according to the following chemical equation:

C2H4O+H2OHO-CH2CH2-OH\text{C}_2\text{H}_4\text{O} + \text{H}_2\text{O} \rightarrow \text{HO-CH}_2\text{CH}_2\text{-OH} C2​H4​O+H2​O→HO-CH2​CH2​-OH

This reaction can be catalyzed by either acids or bases and can also occur at neutral pH under elevated temperatures .

Industrial Production Methods

The industrial production of ethylene glycol involves the oxidation of ethylene to ethylene oxide, followed by the hydration of ethylene oxide to ethylene glycol. This process is typically carried out in the presence of a catalyst, such as silver oxide, and under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Ethylene glycol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethylene glycol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Propylene Glycol: Similar in structure but less toxic and used in food and pharmaceuticals.

    Diethylene Glycol: Used in industrial applications but highly toxic.

    Triethylene Glycol: Used as a plasticizer and in air sanitizers.

Uniqueness

Ethylene glycol is unique due to its widespread use as an antifreeze and its role as a precursor in the production of polyester fibers and resins. Its toxicity, however, limits its use in applications where human exposure is a concern .

Properties

CAS No.

9005-07-6

Molecular Formula

C38H70O4

Molecular Weight

591.0 g/mol

IUPAC Name

2-octadec-9-enoyloxyethyl octadec-9-enoate

InChI

InChI=1S/C38H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3

InChI Key

NKSOSPOXQKNIKJ-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCCOC(=O)CCCCCCC/C=C/CCCCCCCC

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC

physical_description

Lemon to orange oily liquid or semi-gel with a mild odor;  [JECFA] Liquid;  mp = 15 deg C;  [Sigma-Aldrich MSDS]

Related CAS

9005-07-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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